Cas no 2411200-48-9 (N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide)

N-Ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide is a specialized acrylamide derivative featuring a functionalized imidazole moiety. Its structure combines an electrophilic acrylamide group with a carbamoyl-linked imidazole, making it a versatile intermediate for synthetic applications, particularly in polymer chemistry and medicinal chemistry. The presence of the imidazole ring enhances reactivity in nucleophilic addition and coordination chemistry, while the acrylamide group enables participation in radical polymerization or Michael addition reactions. This compound is valued for its potential in designing functional polymers, bioactive molecules, or metal-chelating agents. Its stability under controlled conditions and selective reactivity make it suitable for precise synthetic modifications.
N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide structure
2411200-48-9 structure
商品名:N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide
CAS番号:2411200-48-9
MF:C12H18N4O2
メガワット:250.296922206879
CID:5683010
PubChem ID:154797474

N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • 4-​Piperidinecarboxamid​e, N-​(1-​cyanocyclobutyl)​-​N-​methyl-​1-​(1-​oxo-​2-​propen-​1-​yl)​-
    • N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide
    • インチ: 1S/C12H18N4O2/c1-4-12(18)16(5-2)9-11(17)14-8-10-13-6-7-15(10)3/h4,6-7H,1,5,8-9H2,2-3H3,(H,14,17)
    • InChIKey: AMMYJOCDHUJAEU-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN(C(C=C)=O)CC)NCC1=NC=CN1C

計算された属性

  • せいみつぶんしりょう: 250.14297583g/mol
  • どういたいしつりょう: 250.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 67.2Ų

N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26576114-1.0g
N-ethyl-N-({[(1-methyl-1H-imidazol-2-yl)methyl]carbamoyl}methyl)prop-2-enamide
2411200-48-9 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26576114-1g
N-ethyl-N-({[(1-methyl-1H-imidazol-2-yl)methyl]carbamoyl}methyl)prop-2-enamide
2411200-48-9 90%
1g
$0.0 2023-09-14

N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide 関連文献

N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamideに関する追加情報

N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-Enamide: A Comprehensive Overview

The compound with CAS No. 2411200-48-9, known as N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural properties and promising functional characteristics, which have been explored in recent scientific studies.

N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-enamide belongs to the class of amidine derivatives, which are known for their versatility in chemical reactions and biological interactions. The molecule's structure features an imidazole ring, a propenamide group, and an ethyl substituent, all of which contribute to its distinctive reactivity and stability. Recent research has highlighted its potential as a precursor in the synthesis of advanced materials, including polymers and bioactive compounds.

The synthesis of N-Ethyl-N-{(1-Methyl-1H-Imidazol-2-Yl)methylcarbamoyl}methyl)Prop-2-enamide involves a multi-step process that typically begins with the preparation of the imidazole derivative. This is followed by the introduction of the propenamide group through a series of coupling reactions, ensuring the formation of stable amide bonds. The ethyl substitution is introduced in the final step to complete the molecule's structure. This synthetic pathway has been optimized in recent studies to enhance yield and purity, making it more accessible for large-scale production.

One of the most intriguing aspects of this compound is its ability to participate in various types of chemical transformations. For instance, it has been shown to undergo nucleophilic addition reactions with aldehydes and ketones, forming imine derivatives that exhibit unique electronic properties. Additionally, its imidazole ring can act as a coordinating unit, enabling it to form complexes with metal ions. These properties have led to its exploration as a ligand in coordination chemistry and catalysis.

In terms of applications, N-Ethyl-N-{(1-Methyl-1H-imidazol-2-Yl)methylcarbamoyl}methyl)propenamide has shown promise in the field of drug discovery. Its structural flexibility allows it to interact with various biological targets, including enzymes and receptors, making it a valuable tool in medicinal chemistry. Recent studies have focused on its potential as an inhibitor of certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer.

Beyond its biological applications, this compound has also been investigated for its role in materials science. Its ability to form stable polymers through self-assembling processes has made it a candidate for the development of novel polymeric materials with tailored mechanical and thermal properties. Researchers have explored its use in creating hydrogels and films that can be employed in biomedical devices and sensors.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of N-Ethyl-N-{(1-Methyl-imidazolyl)methy-carbamoylmethylene}propenamide (CAS No. 2411200489). By employing density functional theory (DFT) calculations, scientists have been able to map out its molecular orbitals and predict its reactivity under different conditions. These computational studies have complemented experimental work, enabling a more comprehensive understanding of this compound's behavior.

In conclusion, N-Ethyl-N-{(1-Methyl-imidazolyl)methy-carbamoylmethylene}propenamide (CAS No 2411200489) stands out as a versatile and multifaceted molecule with significant potential across diverse scientific domains. Its unique chemical properties, coupled with recent research advancements, position it as a key player in future innovations within materials science, medicinal chemistry, and beyond.

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